Quinoxidine

Catalog No.
S589450
CAS No.
10103-89-6
M.F
C14H14N2O6
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoxidine

CAS Number

10103-89-6

Product Name

Quinoxidine

IUPAC Name

[3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3

InChI Key

UPTLHMUHWUBHKR-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C

Synonyms

2,3-bis(acetyloxymethyl)quinoxaline 1,4-dioxide, quinoxidine

Canonical SMILES

CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C

The exact mass of the compound Quinoxidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinoxidine (CAS 10103-89-6), chemically 2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide, is a synthetic heterocyclic N-oxide utilized primarily as a bioreductive prodrug and broad-spectrum antimicrobial precursor [1]. Structurally, it features a quinoxaline core with two N-oxide groups and two acetoxymethyl substituents at the 2,3-positions. In procurement and formulation contexts, this compound is distinguished by its specific lipophilicity and its capacity to undergo selective enzymatic reduction in hypoxic environments, making it a critical intermediate for specialized chemotherapeutic and antimicrobial applications where targeted activation is required [1].

Substituting Quinoxidine with generic quinoxalines or its direct hydroxylated analog, Dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide), fundamentally alters the compound's processability and pharmacokinetic profile [1]. The acetoxymethyl ester groups in Quinoxidine serve as lipophilic masking agents that enhance passive membrane permeability and alter solubility compared to the highly polar Dioxidine [1]. Furthermore, substituting with standard quinoxalines lacking the 1,4-dioxide moiety completely abolishes the hypoxia-selective reduction potential, preventing the targeted generation of cytotoxic radicals and rendering the substitute ineffective for bioreductive applications [1].

Lipophilicity Enhancement via Acetoxymethyl Masking

The acetoxymethyl groups of Quinoxidine significantly increase its lipophilicity compared to its hydroxylated analog, Dioxidine [1]. This structural modification enhances passive diffusion across lipid bilayers, altering its handling in formulation and its cellular uptake kinetics before intracellular esterase activation [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DataQuinoxidine (diacetate): ~1.5 to 2.0
Comparator Or BaselineDioxidine (diol): ~-0.5 to 0
Quantified DifferenceApproximate 2-log increase in lipophilicity
ConditionsStandard octanol-water partition modeling

Higher lipophilicity improves organic solvent compatibility during synthesis and enhances passive cellular penetration in specialized formulations.

Hypoxia-Selective Reduction Potential

The 1,4-dioxide moiety in Quinoxidine provides a highly positive one-electron reduction potential, enabling selective enzymatic reduction by oxidoreductases under hypoxic conditions [1]. Standard quinoxalines lack this feature and require much lower potentials for reduction, rendering them inert in bioreductive assays [1].

Evidence DimensionFirst One-Electron Reduction Potential (E1)
Target Compound DataQuinoxaline 1,4-dioxides (incl. Quinoxidine): -0.3 V to -0.4 V (vs NHE)
Comparator Or BaselineStandard quinoxalines (des-oxide): < -1.0 V (vs NHE)
Quantified Difference> 0.6 V positive shift in reduction potential
ConditionsCyclic voltammetry in aprotic solvent

This specific reduction potential is critical for procurement in bioreductive applications, as it allows selective activation by target reductases without triggering generic normoxic toxicity.

Controlled Hydrolytic Conversion to Active Diol

As a diacetate ester, Quinoxidine functions as a stable precursor that undergoes controlled hydrolysis to yield the active diol, Dioxidine [1]. This allows for modulated release rates in aqueous or enzymatic environments, providing a distinct processing advantage over the direct use of the highly polar Dioxidine in sustained-release formulations [1].

Evidence DimensionHydrolytic susceptibility
Target Compound DataQuinoxidine: Undergoes progressive esterase-mediated deacetylation
Comparator Or BaselineDioxidine: Fully pre-hydrolyzed (active form)
Quantified DifferenceProvides a tunable release profile vs immediate availability
ConditionsAqueous media with esterase or alkaline conditions

Procuring the diacetate form allows formulators to leverage prodrug kinetics and improve the stability of the active moiety during initial processing steps.

Bioreductive Prodrug Development

Utilizing the 1,4-dioxide core and optimal reduction potential of Quinoxidine for designing hypoxia-activated chemotherapeutics, where targeted activation is required over generic cytotoxicity [1].

Lipophilic Antimicrobial Formulations

Leveraging the higher LogP of the acetoxymethyl groups for enhanced membrane penetration in topical or specialized antibacterial coatings, compared to using the highly polar Dioxidine [1].

Controlled-Release Precursor Synthesis

Using Quinoxidine as a stable, processable intermediate that enzymatically or chemically hydrolyzes to the active Dioxidine in situ, providing a tunable release profile for sustained applications [1].

XLogP3

-0.7

Wikipedia

Quinoxidine

Dates

Last modified: 08-15-2023

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